3-Amino-4,4,4-trifluorobutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 381464. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

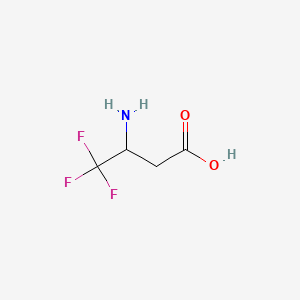

Structure

2D Structure

Properties

IUPAC Name |

3-amino-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXQOEWWPPJVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-20-3 | |

| Record name | 584-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4,4,4-trifluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutyric acid, a fluorinated β-amino acid, has garnered significant attention in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical and biological properties, making it a valuable building block for novel therapeutics.[1][2][] This technical guide provides a comprehensive overview of its synthesis, properties, and biological significance, with a focus on its role as a γ-aminobutyric acid (GABA) analogue.

Physicochemical and Spectroscopic Properties

The introduction of the trifluoromethyl group significantly influences the properties of the parent β-amino acid. A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆F₃NO₂ | [4][5] |

| Molecular Weight | 157.09 g/mol | [4][5] |

| CAS Number | 584-20-3 | [4][5][6] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 185-190 °C | [7] |

| Purity | ≥97% | [5][6] |

| InChI Key | XRXQOEWWPPJVII-UHFFFAOYSA-N | [6] |

| SMILES | C(C(C(F)(F)F)N)C(=O)O | [8] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR | Data available upon request from suppliers. | [9] |

| ¹³C NMR | Data available upon request from suppliers. | [9] |

| ¹⁹F NMR | Data available upon request from suppliers. | [9] |

| Infrared (IR) | Data available upon request from suppliers. | [9] |

| Mass Spectrometry (MS) | Data available upon request from suppliers. | [9] |

Synthesis of this compound

The synthesis of fluorinated β-amino acids like this compound can be approached through various strategies, including the fluorination of appropriate precursors or the use of fluorinated building blocks.[10] Enantioselective methods are of particular importance for pharmaceutical applications.

Asymmetric Synthesis via Biomimetic Transamination

An operationally convenient asymmetric synthesis has been developed for both (S)- and (R)-enantiomers of 3-amino-4,4,4-trifluorobutanoic acid.[11] This method utilizes a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction.

A detailed experimental protocol for a similar asymmetric synthesis of a related fluorinated amino acid is described in the literature, which can be adapted for the synthesis of this compound.[12] A general workflow for such a synthesis is outlined below.

A key method involves the alkylation of a chiral nickel (II) complex of a glycine Schiff base with 1,1,1-trifluoro-2-iodoethane.[13] The resulting complex is then disassembled to yield the desired amino acid.

-

Alkylation of the Ni(II) Complex:

-

To a solution of the chiral Ni(II)-glycine complex in DMF, add 1,1,1-trifluoro-2-iodoethane and a base (e.g., KOH in methanol) under a nitrogen atmosphere.

-

Stir the mixture at room temperature for a specified period.

-

Precipitate the product by adding water.

-

Filter and wash the solid to obtain the alkylated Ni(II) complex.[12]

-

-

Disassembly of the Complex and Fmoc Protection:

-

Treat the alkylated complex with HCl in a solvent like DME at an elevated temperature.

-

Cool the reaction mixture and add water to precipitate the chiral auxiliary.

-

Filter the mixture and collect the filtrate containing the crude amino acid.

-

To the filtrate, add a base (e.g., sodium bicarbonate) and Fmoc-OSu in a solvent like acetone.

-

Stir the reaction mixture to allow for the formation of the Fmoc-protected amino acid.

-

Extract the product with an organic solvent, dry, and concentrate under reduced pressure.[12]

-

-

Purification:

-

Purify the Fmoc-protected amino acid by column chromatography.

-

The Fmoc protecting group can be removed under standard conditions if the free amino acid is desired.

-

Biological Activity and Applications in Drug Development

The trifluoromethyl group is a bioisostere for other chemical groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[14] Fluorinated amino acids are, therefore, of significant interest in the design of peptides and small molecule drugs.[2][]

Role as a GABA Analogue

This compound is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[15] As such, it has the potential to modulate GABAergic neurotransmission by interacting with GABA receptors.

GABA exerts its effects by binding to ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.[15] The general signaling pathway for GABA-A and GABA-B receptors is depicted below.

While this compound is a structural analogue of GABA, its functional activity at GABA receptors requires experimental validation. Some fluorinated GABA analogues have been shown to act as GABA receptor agonists, while others may have more complex modulatory roles.[16][17] The trifluoromethyl group can influence the binding affinity and efficacy at different GABA receptor subtypes.

Potential Therapeutic Applications

The unique properties conferred by the trifluoromethyl group make this compound a promising scaffold for the development of drugs targeting the GABAergic system. Potential therapeutic areas include:

-

Epilepsy: By enhancing inhibitory neurotransmission.

-

Anxiety Disorders: Through modulation of GABA-A receptors.

-

Neuropathic Pain: By influencing GABAergic signaling in pain pathways.

-

Spasticity: Via action on GABA-B receptors.

Further research is needed to fully elucidate the pharmacological profile of this compound and its derivatives and to validate their therapeutic potential.

Conclusion

This compound is a valuable fluorinated building block with significant potential in drug discovery and development. Its synthesis, particularly through asymmetric methods, provides access to enantiomerically pure forms crucial for pharmaceutical applications. As a GABA analogue, it offers a promising starting point for the design of novel modulators of the GABAergic system. The comprehensive data and protocols presented in this guide are intended to support researchers in their efforts to explore the full potential of this intriguing molecule.

References

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound | 584-20-3 [sigmaaldrich.com]

- 7. 584-20-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. This compound | C4H6F3NO2 | CID 342970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid [synhet.com]

- 10. benthamscience.com [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. The Synthesis and Evaluation of Fluoro-, Trifluoromethyl-, and Iodomuscimols as GABA Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Fluorinated GABA Analogue: A Technical History of 3-Amino-4,4,4-trifluorobutyric Acid

For researchers, scientists, and drug development professionals, this in-depth guide chronicles the discovery and historical development of 3-Amino-4,4,4-trifluorobutyric acid, a significant fluorinated analogue of the neurotransmitter γ-aminobutyric acid (GABA). This document details the early synthetic routes, presents key quantitative data, and visualizes the chemical pathways involved in its creation.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a means to modulate metabolic stability, binding affinity, and other pharmacokinetic properties. This compound, also known as β-trifluoromethyl-β-alanine, stands as a noteworthy example of this strategy. As a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound has garnered interest for its potential to interact with GABAergic systems and other biological targets. This guide provides a comprehensive overview of its initial discovery and the chemical history that brought it into the realm of scientific investigation.

The Pioneering Synthesis

While the precise date and individual credited with the absolute first synthesis of this compound can be challenging to pinpoint from widely available literature, early investigations into fluorinated amino acids laid the groundwork. A significant publication in the Journal of Organic Chemistry in 1956 detailed the synthesis of the isomeric 2-Amino-4,4,4-trifluorobutyric acid . This work on the α-isomer is a critical landmark, indicating that the synthesis of related fluorinated butyric acid derivatives was an active area of research during this period. The methodologies developed for the α-isomer likely informed subsequent syntheses of the β-isomer.

The initial approaches to synthesizing such fluorinated amino acids often involved multi-step sequences, starting from commercially available fluorinated precursors. A common strategy involved the introduction of the amino group at a later stage of the synthesis.

Experimental Protocols of Early Synthetic Routes

Detailed experimental protocols from the mid-20th century are often less descriptive than contemporary reports. However, based on the established chemical principles of the time and methods reported for analogous compounds, a plausible early synthetic pathway can be reconstructed. One such approach involves the Michael addition of an amine to a trifluoromethyl-containing α,β-unsaturated ester.

A Representative Early Synthetic Protocol (Hypothetical Reconstruction):

-

Preparation of Ethyl 4,4,4-trifluorocrotonate: This starting material could be synthesized from trifluoroacetic acid or its derivatives through a series of reactions, likely involving a Wittig or Horner-Wadsworth-Emmons reaction to introduce the carbon-carbon double bond.

-

Michael Addition of Ammonia: Ethyl 4,4,4-trifluorocrotonate would then be subjected to a Michael addition reaction with a source of ammonia, such as a solution of ammonia in ethanol. This reaction would form the carbon-nitrogen bond at the β-position, yielding ethyl 3-amino-4,4,4-trifluorobutanoate.

-

Hydrolysis: The final step would involve the hydrolysis of the ester group to the carboxylic acid. This could be achieved by heating the ester with an aqueous acid or base, followed by neutralization to yield this compound.

Quantitative Data from Early Syntheses

| Parameter | Typical Reported Value (for analogous compounds) |

| Overall Reaction Yield | 20-40% |

| Melting Point (°C) | 180-200 °C (with decomposition) |

| Elemental Analysis | C, H, N, F analysis to confirm empirical formula |

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible early synthetic route to this compound.

Caption: Plausible early synthetic pathway to this compound.

Biological Context and Signaling Pathways

As a GABA analogue, this compound is of interest for its potential to modulate the GABAergic system. The primary signaling pathway of GABA involves its binding to GABA receptors (GABA-A and GABA-B), which are ligand-gated ion channels and G-protein coupled receptors, respectively. The binding of GABA to these receptors typically leads to an influx of chloride ions or an efflux of potassium ions, resulting in hyperpolarization of the neuron and a decrease in its excitability.

The introduction of the trifluoromethyl group can significantly alter the electronic properties and conformation of the molecule compared to GABA, potentially leading to modified binding affinity and efficacy at GABA receptors or interaction with other targets such as GABA transporters (GATs) or the enzyme GABA transaminase (GABA-T).

The following diagram illustrates the general signaling pathway of GABA, which provides the context for studying the effects of its analogues.

Caption: Simplified GABAergic signaling pathway.

Conclusion

The history of this compound is intrinsically linked to the broader exploration of fluorinated organic compounds in the mid-20th century. While the exact moment of its first synthesis is not prominently documented, the chemical knowledge and techniques developed for related molecules, such as its α-isomer, paved the way for its creation. As a fluorinated analogue of a key neurotransmitter, it represents an early example of the strategic use of fluorine in the design of biologically active molecules. Further research into its specific interactions with GABA receptors and other neuronal targets will continue to define its place in the landscape of neuroscience and drug discovery.

Spectroscopic Analysis of 3-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid of interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough spectroscopic characterization is fundamental to confirming the structure and purity of this compound, which is essential for its application in research and development.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆F₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 157.09 g/mol | --INVALID-LINK-- |

| CAS Number | 584-20-3 | --INVALID-LINK-- |

| IUPAC Name | 3-amino-4,4,4-trifluorobutanoic acid | --INVALID-LINK-- |

Spectroscopic Data Summary

It is important to note that dedicated experimental studies are required to obtain definitive spectroscopic data for this compound. The following tables present expected ranges and characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 (CH₂) | 2.5 - 3.0 | Doublet of doublets (dd) | |

| H-3 (CH) | 3.5 - 4.0 | Multiplet (m) | |

| NH₂ | Variable (broad) | Singlet (s) | |

| OH | Variable (broad) | Singlet (s) |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 (C=O) | 170 - 180 |

| C-2 (CH₂) | 35 - 45 |

| C-3 (CH) | 50 - 60 (quartet due to coupling with ³JCF) |

| C-4 (CF₃) | 120 - 130 (quartet due to coupling with ¹JCF) |

Expected ¹⁹F NMR Data

| Fluorine Atoms | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| CF₃ | -60 to -80 | Singlet or doublet (if coupled to H-3) |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| N-H stretch (Amine) | 3300 - 3500 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong |

| N-H bend (Amine) | 1550 - 1650 | Medium |

| C-F stretch | 1000 - 1350 | Strong |

Mass Spectrometry (MS)

Expected Mass Spectrometric Data

| Ionization Mode | Expected m/z | Fragment Ions |

| Electrospray (ESI+) | 158.0423 [M+H]⁺ | Fragments corresponding to loss of H₂O, COOH, NH₃, and CF₃ |

| Electrospray (ESI-) | 156.0271 [M-H]⁻ | Fragments corresponding to loss of CO₂ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (NH₂ and OH). For observing these protons, DMSO-d₆ is often preferred.

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

4. ¹⁹F NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -50 to -90 ppm).

-

Number of Scans: 16-64.

-

Reference: An external reference such as CFCl₃ (δ = 0 ppm) or an internal reference.

-

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest and most common method.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to aid ionization.

2. Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive data.

-

Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

Capillary Voltage, Cone Voltage, and other source parameters should be optimized for the specific instrument and compound to achieve maximum signal intensity.

-

For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Visualizations

Caption: General workflow for the spectroscopic analysis of a chemical compound.

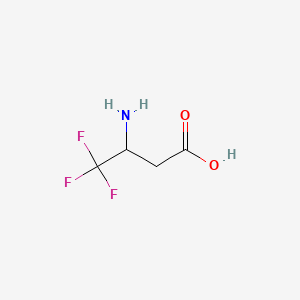

Caption: Chemical structure of this compound.

Unraveling the Enigmatic Mechanism of 3-Amino-4,4,4-trifluorobutyric Acid: A Review of Current Understanding

For Immediate Release

Shanghai, China – December 29, 2025 – Despite growing interest in fluorinated amino acids within the scientific and drug development communities, the precise mechanism of action for 3-Amino-4,4,4-trifluorobutyric acid remains largely uncharacterized in publicly available research. This technical guide consolidates the limited existing information and draws context from related fluorinated γ-aminobutyric acid (GABA) analogs to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, GABA. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated compounds are of considerable interest in the development of novel therapeutics. While the trifluoromethyl group in this compound is expected to enhance its biological activity, specific experimental data detailing its mechanism of action are scarce.

Postulated Mechanisms of Action

Based on its structural similarity to GABA and the known activities of other fluorinated GABA analogs, the primary postulated mechanisms of action for this compound are the modulation of the GABAergic system and the inhibition of specific enzymes.

Modulation of the GABAergic System

The GABAergic system is a major target for therapeutic intervention in a range of neurological and psychiatric disorders. It is hypothesized that this compound may interact with components of this system, including:

-

GABA Receptors: As a GABA analog, the compound could potentially bind to and modulate the activity of GABAA and GABAB receptors. This interaction could be agonistic, antagonistic, or allosteric in nature.

-

GABA Transporters (GATs): The reuptake of GABA from the synaptic cleft is mediated by GATs. Inhibition of these transporters by this compound would increase the synaptic concentration of GABA, enhancing inhibitory neurotransmission.

-

GABA Aminotransferase (GABA-AT): This enzyme is responsible for the degradation of GABA. Inhibition of GABA-AT is a clinically validated strategy for increasing GABA levels.

dot

Caption: Postulated interactions of this compound with the GABAergic system.

Enzyme Inhibition

The introduction of a trifluoromethyl group can lead to potent and selective inhibition of various enzymes. It has been suggested that fluorinated amino acids, including the (3R)-enantiomer of 3-amino-4,4,4-trifluorobutanoic acid, have been investigated for their potential to inhibit proteases.[1] The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby protons and the stability of reaction intermediates, potentially leading to irreversible or tight-binding inhibition.

Quantitative Data and Experimental Protocols: A Notable Gap in the Literature

A comprehensive search of scientific literature and databases reveals a significant lack of quantitative data for this compound. Key metrics such as:

-

Binding affinities (Kd, Ki) for GABA receptors or transporters.

-

Enzyme inhibition constants (IC50, Ki) for GABA-AT or other potential target enzymes.

-

In vivo efficacy in animal models of disease.

are not publicly available. Similarly, detailed experimental protocols for the biological evaluation of this specific compound are absent from the literature. This represents a critical knowledge gap that hinders a full understanding of its pharmacological profile.

Insights from Related Fluorinated GABA Analogs

While direct data is lacking, studies on other fluorinated GABA analogs provide valuable context. For instance, research on various fluorinated cyclopentane-based GABA analogs has detailed their mechanisms as inactivators of GABA-AT, often involving the formation of covalent adducts or tightly bound intermediates. These studies typically employ a combination of techniques, including enzyme kinetics, mass spectrometry, and X-ray crystallography to elucidate the inactivation pathways. The experimental protocols from these studies could serve as a template for the future investigation of this compound.

dot

Caption: A general experimental workflow for characterizing the mechanism of action of novel GABA analogs.

Future Directions

To elucidate the mechanism of action of this compound, a systematic investigation is required. Key research priorities should include:

-

In vitro pharmacological profiling: Comprehensive screening against a panel of relevant receptors and enzymes, including GABA receptors, transporters, and GABA-AT.

-

Enzyme kinetics studies: To determine the nature and parameters of inhibition for any identified enzyme targets.

-

Structural biology studies: Co-crystallization of the compound with its target protein(s) to visualize the binding mode at an atomic level.

-

In vivo studies: Evaluation of the compound's effects in relevant animal models to establish its physiological and potential therapeutic effects.

Conclusion

References

In-Depth Technical Guide: Biological Activity of 3-Amino-4,4,4-trifluorobutyric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutyric acid (3-ATFBA) and its derivatives represent a compelling class of fluorinated molecules with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group can profoundly influence the parent molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the known biological activities of 3-ATFBA derivatives, focusing on their potential as enzyme inhibitors, antimicrobial agents, and modulators of the central nervous system. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying concepts.

Core Biological Activities

The biological activities of this compound derivatives are primarily centered around three key areas: enzyme inhibition, particularly of proteases; modulation of γ-aminobutyric acid (GABA) receptors; and antimicrobial effects.

Enzyme Inhibition

The trifluoromethyl group in 3-ATFBA derivatives can act as a bioisostere for other chemical groups, such as the isopropyl group of leucine, potentially enabling these compounds to interact with the active sites of various enzymes. Research has indicated that fluorinated amino acids can enhance the stability of peptides against proteolytic degradation. This suggests that derivatives of 3-ATFBA may act as inhibitors of proteases. For instance, α-fluorinated β-amino acid derivatives have been shown to competitively inhibit α-chymotrypsin.

While specific quantitative data for 3-ATFBA derivatives as protease inhibitors is still emerging, the general principle is that the electron-withdrawing nature of the trifluoromethyl group can influence the binding affinity and inhibitory potency of these compounds.

Modulation of GABA Receptors

As structural analogues of the neurotransmitter GABA, 3-ATFBA and its derivatives are anticipated to interact with GABA receptors (GABA-A and GABA-B). Fluorinated GABA analogues have been shown to modulate GABAergic neurotransmission. The introduction of fluorine can alter the conformation of the molecule, thereby influencing its binding affinity and functional activity at different GABA receptor subtypes. Halogenated analogues of muscimol, a potent GABA-A receptor agonist, have been investigated, with a fluorine-containing analogue showing activity.[1] Although direct quantitative binding data for 3-ATFBA derivatives on GABA receptors is not extensively available in the public domain, their structural similarity to GABA strongly suggests a potential role in modulating GABAergic signaling.

Antimicrobial Activity

Fluorinated organic compounds are known to exhibit a broad range of antimicrobial activities. The unique electronic properties conferred by the fluorine atoms can enhance a molecule's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes. Studies on other amino acid-based antimicrobial agents have demonstrated that structural modifications can lead to potent activity against both bacteria and fungi. The lipophilicity and electronic nature of 3-ATFBA derivatives make them promising candidates for the development of novel antimicrobial agents.

Quantitative Biological Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound and its simple amide and ester derivatives. The following table provides an example of the type of data that is crucial for the evaluation of these compounds and is based on findings for structurally related fluorinated molecules.

| Compound Class | Target | Assay Type | Value (IC50/Ki/MIC) | Reference |

| Trifluoromethyl Ketones | SARS-CoV 3CL Protease | In vitro enzyme inhibition | Ki = 0.3 µM (time-dependent) | [2][3] |

| α-Fluorinated β-Amino Acids | α-Chymotrypsin | Competitive enzyme inhibition | Data not specified | [4] |

Note: This table is illustrative and highlights the need for further quantitative studies on 3-ATFBA derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of this compound Amide Derivatives

A general procedure for the synthesis of amide derivatives from a carboxylic acid is as follows:

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and an amine base like triethylamine (1.2 equivalents).

-

Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1 equivalent).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protease Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protease using a fluorogenic substrate.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., a 3-ATFBA derivative) in DMSO.

-

Prepare a stock solution of the target protease in an appropriate assay buffer.

-

Prepare a stock solution of a fluorogenic protease substrate in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add various concentrations of the test compound or a vehicle control (DMSO).

-

Add the protease solution to initiate a pre-incubation period (e.g., 15 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the dose-response data to a suitable equation.

-

GABA-A Receptor Binding Assay (General Protocol)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

-

Membrane Preparation:

-

Homogenize rat brain tissue in a cold buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a series of tubes, combine the prepared brain membranes, a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol), and either buffer (for total binding), a saturating concentration of a known GABA-A agonist/antagonist (for non-specific binding), or varying concentrations of the test compound.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding at each concentration of the test compound.

-

Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

-

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.[5]

-

Preparation of Inoculum:

-

Culture the test microorganism in an appropriate broth medium overnight.

-

Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualizations

Signaling Pathway: GABA-A Receptor Modulation

Caption: Putative modulation of GABA-A receptor signaling by a 3-ATFBA derivative.

Experimental Workflow: Protease Inhibition Assay

Caption: General workflow for a fluorescence-based protease inhibition assay.

Logical Relationship: Drug Discovery Process for 3-ATFBA Derivatives

Caption: A simplified logical flow of the drug discovery process for 3-ATFBA derivatives.

Conclusion and Future Directions

Derivatives of this compound hold considerable promise as a versatile scaffold for the development of new therapeutic agents. Their potential to act as enzyme inhibitors, modulators of GABAergic neurotransmission, and antimicrobial agents warrants further investigation. The key to unlocking their full potential lies in systematic structure-activity relationship (SAR) studies, comprehensive biological evaluation to generate robust quantitative data, and detailed mechanistic studies to elucidate their modes of action. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance the exploration of this exciting class of fluorinated compounds. Future research should focus on synthesizing a diverse library of 3-ATFBA derivatives and screening them against a wide range of biological targets to identify lead compounds for further development.

References

- 1. The Synthesis and Evaluation of Fluoro-, Trifluoromethyl-, and Iodomuscimols as GABA Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. microbe-investigations.com [microbe-investigations.com]

3-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide to a Novel GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, analogues of GABA are of significant interest in the development of therapeutics for a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain. This technical guide provides a comprehensive overview of 3-Amino-4,4,4-trifluorobutyric acid (3-ATFBA), a fluorinated analogue of GABA. The introduction of the trifluoromethyl group is a key structural modification intended to modulate the parent molecule's physicochemical and pharmacological properties, such as its lipophilicity, metabolic stability, and binding affinity for GABAergic targets. This document details the chemical properties, synthesis methodologies, and the known biological context of 3-ATFBA as a GABA analogue. It also provides generalized experimental protocols for the evaluation of such compounds and visual representations of key pathways and workflows to support further research and development in this area.

Introduction to this compound (3-ATFBA)

This compound, also known as 3-(trifluoromethyl)-β-alanine, is a structural analogue of GABA.[1] The strategic incorporation of a trifluoromethyl group at the 4-position of the butyric acid backbone is a common strategy in medicinal chemistry to enhance the metabolic stability and blood-brain barrier permeability of neuroactive compounds. Fluorinated analogues of natural substances are pivotal in the design of new biologically active compounds.[2] The trifluoromethyl group's strong electron-withdrawing nature can also influence the acidity of the carboxylic acid and the basicity of the amino group, potentially altering its interaction with GABA receptors and metabolizing enzymes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-ATFBA is presented in Table 1. This data is essential for its handling, formulation, and in the design of biological assays.

| Property | Value | Source |

| Molecular Formula | C4H6F3NO2 | PubChem |

| Molecular Weight | 157.09 g/mol | PubChem |

| IUPAC Name | 3-amino-4,4,4-trifluorobutanoic acid | PubChem |

| CAS Number | 584-20-3 | PubChem |

| Appearance | White to off-white powder | --- |

| Melting Point | 197-199 °C | Benchchem |

| LogP (calculated) | -1.3 | --- |

Table 1: Chemical and Physical Properties of this compound.

Synthesis of this compound

Several synthetic routes for 3-ATFBA and its derivatives have been explored, often involving multi-step processes. A general overview of a potential synthetic pathway is described below.

General Asymmetric Synthesis Approach

One common approach to synthesizing chiral β-amino acids like 3-ATFBA involves the asymmetric addition of a nucleophile to a chiral imine. For example, a Mannich-type reaction between a trifluoroacetaldehyde-derived imine and a silyl ketene acetal, followed by hydrolysis, can yield the desired product. The use of a chiral auxiliary on the imine nitrogen can control the stereochemistry of the newly formed chiral center.

A generalized workflow for such a synthesis is depicted in the following diagram:

3-ATFBA as a GABA Analogue: Mechanism of Action

As a GABA analogue, 3-ATFBA is expected to interact with components of the GABAergic system. The primary targets for GABA analogues are the GABA receptors (GABA-A and GABA-B) and the enzyme responsible for GABA degradation, GABA transaminase (GABA-T).

Interaction with GABA Receptors

GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission, while GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. The binding of a GABA analogue to these receptors can either mimic the action of GABA (agonist activity) or block its action (antagonist activity). The trifluoromethyl group in 3-ATFBA is likely to influence its binding affinity and efficacy at these receptors compared to GABA itself.

The signaling pathway initiated by the activation of GABA-A and GABA-B receptors is illustrated below:

Inhibition of GABA Transaminase (GABA-T)

GABA-T is a key enzyme in the metabolic pathway of GABA, converting it to succinic semialdehyde. Inhibition of GABA-T leads to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. Many clinically successful GABA analogues, such as vigabatrin, act as irreversible inhibitors of GABA-T. It is plausible that 3-ATFBA could also act as an inhibitor of this enzyme.

Experimental Protocols for Biological Evaluation

To ascertain the pharmacological profile of 3-ATFBA, a series of in vitro and in vivo experiments are necessary. The following sections outline generalized protocols for key assays.

GABA-A Receptor Binding Assay

This assay determines the affinity of a test compound for the GABA-A receptor.

Objective: To determine the IC50 value of 3-ATFBA for the displacement of a radiolabeled ligand from the GABA-A receptor.

Materials:

-

Rat cortical membranes

-

[3H]-Muscimol (radioligand)

-

Unlabeled GABA (for non-specific binding)

-

3-ATFBA (test compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of [3H]-Muscimol and varying concentrations of 3-ATFBA.

-

For total binding, add only [3H]-Muscimol. For non-specific binding, add [3H]-Muscimol and a high concentration of unlabeled GABA.

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate at 4°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of 3-ATFBA and determine the IC50 value using non-linear regression analysis.

GABA Transaminase (GABA-T) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the GABA-T enzyme.

Objective: To determine the IC50 or Ki value of 3-ATFBA for the inhibition of GABA-T.

Materials:

-

Purified GABA-T enzyme

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

NAD+

-

Succinic semialdehyde dehydrogenase (SSADH)

-

3-ATFBA (test compound)

-

Reaction buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6)

-

Spectrophotometer

Protocol:

-

In a multi-well plate, add the reaction buffer, GABA, α-ketoglutarate, NAD+, and SSADH to each well.

-

Add varying concentrations of 3-ATFBA to the test wells.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the GABA-T enzyme.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the initial reaction velocity for each concentration of 3-ATFBA.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the 3-ATFBA concentration. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

A workflow for screening potential GABA-T inhibitors is shown below:

Quantitative Data Summary

As of the date of this document, specific quantitative data (e.g., IC50, EC50, Ki) for the interaction of this compound with GABA receptors or GABA-T is not extensively reported in publicly available literature. The table below is provided as a template for researchers to populate as data becomes available and to compare with known GABA analogues.

| Compound | GABA-A Receptor Affinity (IC50/Ki, µM) | GABA-B Receptor Affinity (IC50/Ki, µM) | GABA-T Inhibition (IC50/Ki, µM) |

| GABA | Reference | Reference | Substrate |

| Baclofen | >100 | ~0.1 (agonist) | --- |

| Vigabatrin | --- | --- | ~10 (irreversible) |

| 3-ATFBA | Data Not Available | Data Not Available | Data Not Available |

Table 2: Comparative Pharmacological Data of GABA Analogues. This table is intended for comparative purposes and should be updated as new data for 3-ATFBA emerges.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, GABA analogue. The presence of the trifluoromethyl group suggests potentially favorable pharmacokinetic and pharmacodynamic properties. Further rigorous investigation is required to fully characterize its pharmacological profile. Key future research should focus on:

-

Quantitative in vitro pharmacology: Determining the binding affinities and functional activities of 3-ATFBA at GABA-A and GABA-B receptor subtypes, as well as its inhibitory potency against GABA-T.

-

In vivo studies: Assessing the efficacy of 3-ATFBA in animal models of epilepsy, anxiety, and neuropathic pain.

-

Pharmacokinetic profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating additional analogues of 3-ATFBA to optimize its potency and selectivity.

The data and protocols presented in this technical guide are intended to serve as a foundational resource for researchers dedicated to advancing the understanding and therapeutic potential of novel GABA analogues.

References

Stereoisomerism of 3-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 3-Amino-4,4,4-trifluorobutyric acid, a fluorinated β-amino acid of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. Understanding the synthesis, separation, and stereospecific biological activity of its enantiomers is crucial for the development of novel therapeutics. This document details the synthetic strategies, analytical methods for enantiomeric resolution, and the potential biological implications of the stereoisomers of this compound.

Asymmetric Synthesis of (S)- and (R)-3-Amino-4,4,4-trifluorobutanoic Acid

The enantiomers of 3-Amino-4,4,4-trifluorobutanoic acid can be synthesized using asymmetric methods to achieve high enantiopurity. One reported method involves an asymmetric 1,3-proton shift transfer reaction.[1] While the full experimental details from this specific source are not publicly available, a plausible and detailed protocol can be constructed based on established methodologies for the synthesis of similar fluorinated amino acids.

A common and effective approach for the asymmetric synthesis of α- and β-amino acids is the use of chiral Ni(II) complexes of glycine or β-alanine Schiff bases.[2][3][4] This strategy allows for the stereoselective alkylation of the amino acid precursor.

Proposed Experimental Protocol: Asymmetric Synthesis via Chiral Ni(II) Complex

This protocol is a representative example based on the synthesis of analogous fluorinated amino acids and may require optimization for 3-Amino-4,4,4-trifluorobutanoic acid.

Step 1: Formation of the Chiral Ni(II) Complex of a β-Alanine Schiff Base

A chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), is reacted with β-alanine and a nickel(II) salt to form the chiral Ni(II) complex.

-

Materials: β-alanine, (S)-BPB, Nickel(II) nitrate hexahydrate, Sodium hydroxide, Methanol.

-

Procedure:

-

Dissolve β-alanine and (S)-BPB in methanol.

-

Add a solution of sodium hydroxide in methanol and stir.

-

Add an aqueous solution of Nickel(II) nitrate hexahydrate dropwise.

-

Stir the reaction mixture at room temperature until the formation of the red-orange complex is complete.

-

Isolate the complex by filtration and wash with water and methanol.

-

Step 2: Stereoselective Trifluoromethylation

The chiral Ni(II) complex is then reacted with a trifluoromethylating agent.

-

Materials: Chiral Ni(II) complex, Trifluoromethylating agent (e.g., Umemoto's reagent, Togni's reagent), a suitable base (e.g., DBU), and a polar aprotic solvent (e.g., DMF).

-

Procedure:

-

Suspend the chiral Ni(II) complex in DMF.

-

Add the base and the trifluoromethylating agent.

-

Stir the reaction at the appropriate temperature (this may range from low temperatures to room temperature depending on the specific reagents) until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction and extract the product.

-

Step 3: Hydrolysis and Isolation of the Enantiopure Amino Acid

The trifluoromethylated Ni(II) complex is hydrolyzed to release the free amino acid.

-

Materials: Trifluoromethylated Ni(II) complex, Hydrochloric acid, Water, Ion-exchange resin.

-

Procedure:

-

Suspend the complex in a mixture of water and hydrochloric acid.

-

Heat the mixture to reflux to hydrolyze the complex and remove the chiral auxiliary.

-

After cooling, filter to remove the chiral auxiliary.

-

The aqueous solution containing the amino acid hydrochloride is then purified using ion-exchange chromatography.

-

Elute the free amino acid from the resin and lyophilize to obtain the pure enantiomer.

-

To obtain the (R)-enantiomer, the (R)-enantiomer of the chiral auxiliary would be used in Step 1.

Separation and Analysis of Stereoisomers

The resolution of racemic 3-Amino-4,4,4-trifluorobutanoic acid and the determination of enantiomeric excess (ee%) of the synthesized enantiomers are critical steps. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

Polysaccharide-based chiral stationary phases (CSPs) are widely used for the separation of amino acid enantiomers.[5][6]

-

Column: A polysaccharide-based chiral column, such as one derived from amylose or cellulose coated with a phenylcarbamate derivative (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Procedure:

-

Dissolve a small amount of the racemic or synthesized 3-Amino-4,4,4-trifluorobutanoic acid in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

Monitor the chromatogram for the separation of the two enantiomers.

-

The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

-

Quantitative Data

Quantitative data for the stereoisomers of 3-Amino-4,4,4-trifluorobutanoic acid is essential for their characterization.

| Property | (S)-Enantiomer | (R)-Enantiomer |

| Molecular Formula | C₄H₆F₃NO₂ | C₄H₆F₃NO₂ |

| Molecular Weight | 157.09 g/mol | 157.09 g/mol |

| Specific Rotation [α]D | Data not available | +12 ± 2° (c=1 in DMF, for Fmoc-protected form) |

| Enantiomeric Excess (ee%) | >95% (achievable via asymmetric synthesis) | >95% (achievable via asymmetric synthesis) |

| Inhibitory Constant (Ki) for GABA-AT | Not specifically reported | Not specifically reported |

Biological Activity: Inhibition of GABA Aminotransferase

Fluorinated analogues of γ-aminobutyric acid (GABA) are known to be potent inhibitors of GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which is a therapeutic strategy for epilepsy and other neurological disorders. It is highly probable that the stereoisomers of 3-Amino-4,4,4-trifluorobutanoic acid act as inhibitors of GABA-AT. The stereochemistry at the 3-position is expected to play a crucial role in the inhibitory potency.

Experimental Protocol: GABA Aminotransferase Inhibition Assay

This protocol allows for the determination of the inhibitory constant (Ki) of the (S) and (R) enantiomers.

-

Principle: The activity of GABA-AT is measured by a coupled enzyme assay. GABA-AT converts GABA and α-ketoglutarate to succinate semialdehyde and glutamate. Succinate semialdehyde is then oxidized by succinate semialdehyde dehydrogenase (SSADH), which is coupled to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.

-

Materials:

-

GABA aminotransferase (from porcine or human recombinant source)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate

-

Succinate semialdehyde dehydrogenase (SSADH)

-

NADP⁺

-

(S)-3-Amino-4,4,4-trifluorobutanoic acid

-

(R)-3-Amino-4,4,4-trifluorobutanoic acid

-

Buffer (e.g., potassium pyrophosphate buffer, pH 8.5)

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, GABA, α-ketoglutarate, NADP⁺, and SSADH.

-

Add varying concentrations of the inhibitor ((S)- or (R)-enantiomer).

-

Initiate the reaction by adding GABA-AT.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Determine the initial reaction rates for each inhibitor concentration.

-

The inhibitory constant (Ki) can be determined by plotting the reaction rates against the inhibitor concentration and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

-

Visualizations

Asymmetric Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

The Enzymatic Landscape of 3-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutyric acid is a fluorinated analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). The introduction of fluorine atoms into metabolically active molecules can significantly alter their biological properties, including enzyme binding affinity and metabolic stability. This technical guide provides an in-depth exploration of the known and potential enzymatic targets of this compound, with a primary focus on its interaction with GABA aminotransferase (GABA-AT). Due to the limited availability of specific quantitative data for this compound in the current body of scientific literature, this guide will draw upon data from structurally similar fluorinated GABA analogs to provide a comprehensive overview of its likely mechanism of action and experimental characterization.

Primary Enzymatic Target: γ-Aminobutyric Acid Aminotransferase (GABA-AT)

The principal enzymatic target of many GABA analogs, including fluorinated derivatives, is γ-aminobutyric acid aminotransferase (GABA-AT; EC 2.6.1.19).[1][2] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a key component of the GABA shunt, responsible for the catabolism of GABA into succinic semialdehyde.[2] By inhibiting GABA-AT, the concentration of GABA in the brain can be increased, a therapeutic strategy for treating neurological disorders such as epilepsy and addiction.[2][3]

Mechanism of Action

While direct mechanistic studies on this compound are not extensively documented, the mechanism of action can be inferred from studies on other fluorinated GABA analogs that act as mechanism-based inactivators of GABA-AT.[2][4] The general mechanism involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that then irreversibly inactivates the enzyme.

The inactivation process typically proceeds through the following steps:

-

Schiff Base Formation: The amino group of the inhibitor forms a Schiff base with the PLP cofactor in the active site of GABA-AT.

-

Deprotonation and Tautomerization: An active site base abstracts a proton, leading to tautomerization and the formation of a reactive intermediate.

-

Fluoride Ion Elimination: The presence of fluorine atoms can facilitate the elimination of fluoride ions, generating a highly reactive electrophilic species, such as a Michael acceptor.[4]

-

Covalent Modification: This reactive intermediate then forms a covalent bond with a nucleophilic residue in the active site, leading to irreversible inactivation of the enzyme.

dot

Caption: Generalized mechanism of GABA-AT inactivation by a fluorinated GABA analog.

Quantitative Data for Structurally Similar Compounds

| Compound Name | Target Enzyme | Inhibition Type | K | k | k | Reference |

| (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) | GABA-AT | Irreversible | - | - | 187 times more potent than vigabatrin | [2] |

| (E)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | Irreversible | 0.25 | 0.25 | 1000 | [2] |

| (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | Irreversible | 0.53 | 0.74 | 1396 | [2] |

| (1R,4S)-4-Amino-3,3-difluorocyclopentanecarboxylic acid | GABA-AT | Reversible | 0.19 | - | - | [5] |

| (S)-4-Amino-5-fluoropentanoic acid (AFPA) | GABA-AT & GAD | Potent Inhibitor | - | - | - | [6] |

| (3R,4R),(3S,4S)-4-Amino-5-fluoro-3-phenylpentanoic acid | GABA-AT | Competitive Reversible | K | - | - | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's interaction with GABA-AT, adapted from established protocols for other fluorinated GABA analogs.[2][7][8]

GABA Aminotransferase (GABA-AT) Activity Assay

This spectrophotometric assay measures the activity of GABA-AT by coupling the production of succinic semialdehyde (SSA) to the reduction of NADP^+^ by succinic semialdehyde dehydrogenase (SSDH).

Materials:

-

Purified GABA-AT from pig brain or recombinant human GABA-AT.[8]

-

Succinic semialdehyde dehydrogenase (SSDH).

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate

-

β-Nicotinamide adenine dinucleotide phosphate (NADP^+^)

-

β-Mercaptoethanol

-

Potassium pyrophosphate buffer (50 mM, pH 8.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a final assay solution containing:

-

11 mM GABA

-

5.3 mM α-ketoglutarate

-

1.1 mM NADP^+^

-

2 mM β-mercaptoethanol

-

Excess SSDH in 50 mM potassium pyrophosphate buffer, pH 8.5.

-

-

Initiate the reaction by adding a small volume of the GABA-AT enzyme solution.

-

Monitor the increase in absorbance at 340 nm at 25°C, which corresponds to the formation of NADPH. The rate of absorbance change is proportional to the GABA-AT activity.

dot

Caption: Workflow for the spectrophotometric GABA-AT activity assay.

Time-Dependent Inactivation of GABA-AT

This experiment determines if an inhibitor causes irreversible, time-dependent loss of enzyme activity.

Materials:

-

Purified GABA-AT

-

This compound (or other inhibitor)

-

α-Ketoglutarate

-

β-Mercaptoethanol

-

Potassium pyrophosphate buffer (50 mM, pH 8.5)

-

GABA-AT activity assay reagents (from previous protocol)

Procedure:

-

Incubate GABA-AT (e.g., 0.67 µM) with various concentrations of the inhibitor in 50 mM potassium pyrophosphate buffer (pH 8.5) containing α-ketoglutarate (e.g., 2.5 mM) and β-mercaptoethanol (e.g., 2.5 mM) at room temperature.

-

At various time points, withdraw aliquots of the incubation mixture.

-

Immediately dilute the aliquots into the GABA-AT activity assay solution to measure the remaining enzyme activity.

-

Plot the natural logarithm of the remaining enzyme activity versus time to determine the pseudo-first-order rate constant of inactivation (k

obs). -

Plot k

obsversus inhibitor concentration to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

Analysis of Fluoride Ion Release

This assay is crucial for mechanism-based inactivators that operate via fluoride elimination.

Materials:

-

Purified GABA-AT

-

This compound (or other fluorinated inhibitor)

-

α-Ketoglutarate

-

Potassium pyrophosphate buffer (100 mM, pH 8.5)

-

Fluoride ion selective electrode

-

Total Ionic Strength Adjustment Buffer (TISAB)

Procedure:

-

Incubate GABA-AT in 100 mM potassium pyrophosphate buffer (pH 8.5) containing the fluorinated inhibitor (e.g., 2 mM) and α-ketoglutarate (e.g., 2.5 mM).

-

At different time intervals, remove an aliquot from the incubation mixture.

-

Mix the aliquot with TISAB.

-

Measure the relative potential using a fluoride ion selective electrode to determine the concentration of released fluoride ions.[2]

Signaling Pathway

The primary signaling pathway affected by the inhibition of GABA-AT is the GABAergic pathway. By preventing the degradation of GABA, inhibitors of GABA-AT lead to an accumulation of GABA in the synaptic cleft and surrounding areas. This enhanced GABAergic tone potentiates the activity of GABAA and GABAB receptors, leading to increased neuronal inhibition.

dot

Caption: Impact of GABA-AT inhibition on the GABAergic signaling pathway.

Conclusion

This compound is a compelling molecule for researchers in neuropharmacology and drug development. Based on the extensive research on analogous fluorinated GABA derivatives, its primary enzymatic target is unequivocally GABA aminotransferase. While specific quantitative data on its inhibitory potency remains to be elucidated, the established methodologies for studying GABA-AT inhibition provide a clear roadmap for its characterization. The mechanism of action likely involves mechanism-based inactivation, a hallmark of many successful enzyme inhibitors. Further investigation into the precise kinetics and potential off-target effects of this compound will be crucial in determining its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for such future research endeavors.

References

- 1. Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4,4,4-trifluorobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4,4-trifluorobutanoic acid is a fluorinated, non-proteinogenic β-amino acid. The presence of the trifluoromethyl group at the γ-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest in medicinal chemistry and drug development. As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it holds potential for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its relationship to relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of 3-Amino-4,4,4-trifluorobutanoic acid are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and pharmaceutical formulations.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₆F₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 157.09 g/mol | --INVALID-LINK-- |

| CAS Number | 584-20-3 | --INVALID-LINK-- |

| Appearance | White to cream to pale yellow crystals or powder | --INVALID-LINK-- |

| Melting Point | ~184 °C (with decomposition)[1] | --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available in experimental form. Included in the IUPAC Digitized pKa Dataset.[2] | --INVALID-LINK-- |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | -2.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Exact Mass | 157.03506292 Da | --INVALID-LINK-- |

| Monoisotopic Mass | 157.03506292 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 63.3 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 10 | --INVALID-LINK-- |

| Formal Charge | 0 | --INVALID-LINK-- |

| Complexity | 133 | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of 3-Amino-4,4,4-trifluorobutanoic acid in a research and development setting.

Synthesis of 3-Amino-4,4,4-trifluorobutanoic Acid (Adapted from Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid)[3][4]

This protocol describes a potential synthetic route adapted from the large-scale asymmetric synthesis of the (S)-enantiomer of 2-amino-4,4,4-trifluorobutanoic acid. The synthesis involves the alkylation of a chiral nickel(II) complex of a glycine Schiff base, followed by disassembly of the complex to yield the desired amino acid.

Step 1: Formation of the Ni(II)-Glycine Schiff Base Complex A recyclable chiral auxiliary is reacted with a glycine Schiff base to form the corresponding Ni(II) complex. This step is crucial for inducing chirality in the final product.

Step 2: Alkylation with 1,1,1-Trifluoro-2-iodoethane The Ni(II)-glycine complex is alkylated with 1,1,1-trifluoro-2-iodoethane under basic conditions (e.g., using potassium hydroxide in a solvent like N,N-dimethylformamide). This introduces the trifluoromethyl group at the desired position. The reaction mixture is typically stirred at room temperature to facilitate the reaction.

Step 3: Disassembly of the Alkylated Ni(II) Complex The resulting alkylated Ni(II) complex is disassembled using an acidic workup (e.g., with 6N HCl). This step releases the free 2-amino-4,4,4-trifluorobutanoic acid and allows for the recovery of the chiral auxiliary.

Step 4: Purification The final product is purified from the reaction mixture. This can be achieved through techniques such as crystallization or chromatography to obtain the desired enantiomerically pure amino acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method can be employed to determine the purity of 3-Amino-4,4,4-trifluorobutanoic acid. Due to the lack of a strong chromophore, pre-column derivatization is often necessary for UV detection.

-

Derivatization Agent: o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is suitable for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength appropriate for the OPA-derivatized amino acid (typically around 338 nm).

-

Quantification: Purity is determined by comparing the peak area of the analyte to that of a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹⁹F NMR are powerful tools for confirming the structure of 3-Amino-4,4,4-trifluorobutanoic acid.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the butanoic acid backbone. The chemical shifts and coupling patterns will be influenced by the neighboring amino and trifluoromethyl groups.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal (or a multiplet depending on the coupling with adjacent protons) corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethyl moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method for generating ions of the amino acid.

-

Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of the protonated or deprotonated molecule. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information. Common fragmentation pathways for amino acids include the loss of water, ammonia, and the carboxyl group.

Biological Context and Signaling Pathways